1-Propanamine, N,N-dimethyl-3-(triethoxysilyl)-
Overview
Description
1-Propanamine, N,N-dimethyl-3-(triethoxysilyl)- is a chemical compound with the molecular formula C11H27NO3Si and a molecular weight of 249.42 g/mol . It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
1-Propanamine, N,N-dimethyl-3-(triethoxysilyl)- can be synthesized through several methods. One common synthetic route involves the reaction of N,N-dimethyl-1,3-propanediamine with triethoxysilane under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods often involve large-scale reactors and continuous flow systems to optimize yield and efficiency.
Chemical Reactions Analysis
1-Propanamine, N,N-dimethyl-3-(triethoxysilyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
1-Propanamine, N,N-dimethyl-3-(triethoxysilyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in the modification of biomolecules and surfaces for biological studies.
Mechanism of Action
The mechanism of action of 1-Propanamine, N,N-dimethyl-3-(triethoxysilyl)- involves its ability to form strong covalent bonds with various substrates. The triethoxysilyl group can hydrolyze to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces. This property makes it an effective coupling agent and surface modifier .
Comparison with Similar Compounds
1-Propanamine, N,N-dimethyl-3-(triethoxysilyl)- can be compared with other similar compounds such as:
1-Propanamine, 3-(triethoxysilyl)-: This compound lacks the N,N-dimethyl groups, which can affect its reactivity and applications.
N,N-dimethyl-3-(trimethoxysilyl)propylamine: This compound has trimethoxysilyl groups instead of triethoxysilyl groups, which can influence its hydrolysis and condensation behavior.
These comparisons highlight the unique properties of 1-Propanamine, N,N-dimethyl-3-(triethoxysilyl)-, making it suitable for specific applications where other compounds may not perform as effectively.
Properties
IUPAC Name |
N,N-dimethyl-3-triethoxysilylpropan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H27NO3Si/c1-6-13-16(14-7-2,15-8-3)11-9-10-12(4)5/h6-11H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIQPUUNTCVHBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCN(C)C)(OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H27NO3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544209 | |
Record name | N,N-Dimethyl-3-(triethoxysilyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70544209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43108-00-5 | |
Record name | N,N-Dimethyl-3-(triethoxysilyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70544209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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